molecular formula C26H26N4O3S B10863972 ethyl 2-({(E)-[(1,6-dimethyl-3-oxo-2-phenyl-1,2,3,4-tetrahydropyridazin-4-yl)amino]methylidene}amino)-4-phenylthiophene-3-carboxylate

ethyl 2-({(E)-[(1,6-dimethyl-3-oxo-2-phenyl-1,2,3,4-tetrahydropyridazin-4-yl)amino]methylidene}amino)-4-phenylthiophene-3-carboxylate

Cat. No.: B10863972
M. Wt: 474.6 g/mol
InChI Key: AMAHUZCRWDWFBG-UHFFFAOYSA-N
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Description

ETHYL 2-({[(1,6-DIMETHYL-3-OXO-2-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a pyridazine ring, a thiophene ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[(1,6-DIMETHYL-3-OXO-2-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 1,6-dimethyl-3-oxo-2-phenyl-1,2,3,4-tetrahydro-4-pyridazinecarboxylic acid with ethyl 4-phenyl-3-thiophenecarboxylate under basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[(1,6-DIMETHYL-3-OXO-2-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

ETHYL 2-({[(1,6-DIMETHYL-3-OXO-2-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which ETHYL 2-({[(1,6-DIMETHYL-3-OXO-2-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLATE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-({[(1,6-DIMETHYL-3-OXO-2-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLATE
  • ETHYL 2-({[(1,6-DIMETHYL-3-OXO-2-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLATE

Uniqueness

This compound is unique due to its combination of a pyridazine ring and a thiophene ring, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6 g/mol

IUPAC Name

ethyl 2-[(1,6-dimethyl-3-oxo-2-phenyl-4H-pyridazin-4-yl)iminomethylamino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C26H26N4O3S/c1-4-33-26(32)23-21(19-11-7-5-8-12-19)16-34-24(23)28-17-27-22-15-18(2)29(3)30(25(22)31)20-13-9-6-10-14-20/h5-17,22H,4H2,1-3H3,(H,27,28)

InChI Key

AMAHUZCRWDWFBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC=NC3C=C(N(N(C3=O)C4=CC=CC=C4)C)C

Origin of Product

United States

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